4-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine
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Overview
Description
5-Chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with chlorine and methoxy groups, a pyrazole ring, and a triazine ring with a toluidine substituent
Preparation Methods
The synthesis of 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include:
Synthesis of 5-chloro-2-methoxybenzaldehyde: This can be achieved through the chlorination of 2-methoxybenzaldehyde using appropriate chlorinating agents under controlled conditions.
Preparation of the pyrazole derivative: The pyrazole ring can be synthesized via cyclization reactions involving suitable precursors such as hydrazines and diketones.
Formation of the triazine ring: The triazine ring is typically formed through condensation reactions involving cyanuric chloride and amines.
Coupling reactions: The final step involves coupling the synthesized components under specific conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways . The triazine and pyrazole rings may also interact with specific receptors, modulating cellular responses and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone include:
5-chloro-2-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyrazole and triazine rings.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine: A compound with the pyrazole and triazine rings but without the benzaldehyde moiety.
2-chloro-3-hydroxy-4-methoxybenzaldehyde: A structurally related compound with different substituents on the benzaldehyde ring.
Properties
Molecular Formula |
C23H23ClN8O |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H23ClN8O/c1-14-5-8-19(9-6-14)26-21-27-22(29-23(28-21)32-16(3)11-15(2)31-32)30-25-13-17-12-18(24)7-10-20(17)33-4/h5-13H,1-4H3,(H2,26,27,28,29,30)/b25-13+ |
InChI Key |
MIIOBLIDYBXUPD-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C=CC(=C4)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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